molecular formula C26H32O12 B13739778 Palmatoside A CAS No. 105661-48-1

Palmatoside A

Cat. No.: B13739778
CAS No.: 105661-48-1
M. Wt: 536.5 g/mol
InChI Key: IXWXQMCMUKDVFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes and reaction conditions for Palmatoside A have not been extensively documented in the literature. it is typically isolated from natural sources such as the roots of Neocheiropteris palmatopedata through extraction and chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The process involves the extraction of the plant material, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Palmatoside A, like other kaempferol glycosides, can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized forms.

    Reduction: Reduction of the glycosidic bond.

    Substitution: Replacement of the glycosidic moiety with other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aglycones .

Mechanism of Action

The mechanism by which Palmatoside A exerts its effects involves several molecular targets and pathways:

Properties

CAS No.

105661-48-1

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione

InChI

InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3

InChI Key

IXWXQMCMUKDVFM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7

Origin of Product

United States

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